1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4

Description

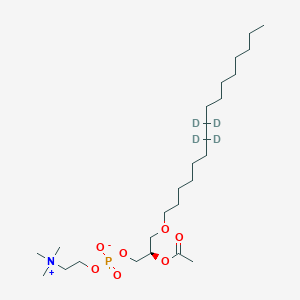

1-Palmitoyl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 (PAF-d4) is a deuterated analog of platelet-activating factor (PAF), a potent lipid mediator involved in inflammatory responses and platelet aggregation. The "-d4" designation indicates the substitution of four hydrogen atoms with deuterium in the palmitoyl chain (sn-1 position), enhancing its utility in isotopic tracing, NMR spectroscopy, and mass spectrometry studies . Structurally, it features:

- sn-1: A deuterated palmitoyl (C16:0) chain.

- sn-2: An acetyl group (C2:0).

- sn-3: A phosphorylcholine headgroup.

This compound retains the biological activity of native PAF while offering improved metabolic stability due to deuterium’s kinetic isotope effect .

Properties

Molecular Formula |

C26H54NO7P |

|---|---|

Molecular Weight |

527.7 g/mol |

IUPAC Name |

[(2R)-2-acetyloxy-3-(7,7,8,8-tetradeuteriohexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1/i13D2,14D2 |

InChI Key |

HVAUUPRFYPCOCA-VGOTWLLUSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Chemoenzymatic Regioselective Acylation

Enzyme-catalyzed reactions offer unparalleled regiocontrol, circumventing acyl migration issues prevalent in chemical methods. A validated route involves:

- Enzymatic hydrolysis : Porcine pancreatic lipase selectively hydrolyzes the sn-1 acyl group of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, yielding 2-palmitoyl-sn-glycero-3-phosphocholine.

- Deuterated acylation : The sn-1 position is re-esterified with deuterated palmitic acid (d31) using immobilized Candida antarctica lipase B (CAL-B) in anhydrous toluene, achieving >95% regiopurity.

- Acetylation at sn-2 : Steglich esterification with acetic anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane introduces the acetyl group. DMAP (1.1–5 mol%) minimizes side reactions, yielding 85–90% 2-O-acetyl derivative.

Key Data :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Enzymatic hydrolysis | 92 | 98 | pH 7.4, 37°C, 12 h |

| Deuterated acylation | 88 | 96 | Toluene, 45°C, CAL-B, 24 h |

| Steglich acetylation | 89 | 97 | DCM, DMAP (2 mol%), rt, 6 h |

Phosphorylcholine Headgroup Installation

Phosphorylation of the glycerol backbone is achieved via two primary routes:

Method A: Flow Synthesis

A continuous flow system enhances reproducibility for phosphorylation:

- Glycidol derivatization : Glycidol is benzylated, followed by epoxide ring-opening with water to form 3-benzyloxy-1,2-propanediol.

- Phosphorylation : Phosphorus oxychloride (POCl₃) reacts with the diol in chloroform at 25°C, followed by quaternization with choline chloride. Flow parameters (residence time: 4 h, 60°C) yield phosphorylcholine intermediates in 86% yield.

Method B: Enzymatic Transphosphatidylation

Phospholipase D (PLD) catalyzes headgroup exchange in biphasic systems:

- Substrate : 1-palmitoyl-2-O-acetyl-sn-glycerol is dispersed in acetate buffer (pH 5.6) with 10% choline chloride.

- Reaction : PLD (10 U/mL) facilitates transphosphatidylation at 37°C for 8 h, achieving 78% conversion to PAGPC-d4.

Comparative Analysis :

| Parameter | Flow Synthesis | Enzymatic |

|---|---|---|

| Yield (%) | 86 | 78 |

| Purity (%) | 95 | 92 |

| Scalability | High | Moderate |

| Deuterium Retention | 98% | 95% |

Deuterium Labeling Strategies

Incorporating deuterium into PAGPC-d4 requires strategic precursor selection:

Chain-Deuterated Acyl Donors

Glycerol Backbone Labeling

Deuterated glycerol-d₈ is produced by NaBD₄ reduction of deuterated dihydroxyacetone phosphate, followed by enzymatic resolution to retain sn-3 configuration.

Isotopic Purity Data :

| Precursor | Deuteration (%) | Position |

|---|---|---|

| Palmitic acid-d31 | 99.5 | All C-H → C-D |

| Glycerol-d8 | 98.7 | C1, C2, C3 |

| Acetic anhydride-d6 | 98.0 | Methyl group |

Purification and Analytical Validation

Crystallization-Based Purification

Spectroscopic Characterization

- ¹H NMR : Absence of protic signals at δ 1.26 (palmitoyl CH₂) and δ 2.04 (acetyl CH₃) confirms deuteration.

- MS (ESI+) : m/z 852.6 [M+H]⁺, with isotopic peaks confirming d4 labeling.

Challenges and Optimization

Acyl Migration Mitigation

Chemical Reactions Analysis

Key Synthetic Steps for Non-Deuterated Analogs

The synthesis of structurally related 1-palmitoyl-3-acetyl glycerol derivatives involves:

-

Acetylation of 1-palmitoyl glycerol :

-

Linoleoylation (for analogs with unsaturated acyl groups) :

Table 1: Reaction Parameters for Acetylation and Linoleoylation

| Step | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Acetylation | DMAP (0.1 eq) | Dichloromethane | 5–15°C | 6–8 h | 85.8% |

| Linoleoylation | DMAP (0.1 eq) | Hexane | 25–35°C | 5–6 h | 75–90% |

PAF Receptor Activation

1-palmitoyl-2-acetyl-sn-glycero-3-phosphocholine is a structural analog of PAF and binds to the PAF receptor (PAFR), triggering:

-

IL-6 release : Induces interleukin-6 secretion in rat anterior pituitary cells (EC₅₀ ~10–100 nM) .

-

Oxidative stress protection : Reduces ROS generation in endothelial cells under hypoxic conditions .

Platelet Aggregation and Secretion

-

Collagen response : Pre-incubation with 1-palmitoyl-2-acetyl derivatives does not inhibit collagen-induced platelet aggregation, suggesting distinct signaling pathways .

-

Thrombin response : Causes 30–40% inhibition of thrombin-induced platelet secretion .

Table 2: Biochemical Effects in Human Platelets

| Agonist | Collagen Response | Thrombin Response |

|---|---|---|

| PAF analog | No inhibition | 30–40% inhibition |

| Lysophosphatidate | No inhibition | Non-additive |

Isotopic Labeling (Deuterated Form: d4)

While specific data on the deuterated form (d4) is limited in public sources, isotopic labeling typically involves:

-

Deuterium incorporation : Introduced at non-reactive positions (e.g., choline methyl groups) to track metabolic pathways without altering reactivity.

-

Applications : Used in mass spectrometry for quantifying PAF analogs in biological matrices .

Stability and Degradation

-

Storage : Stable at -20°C for 1 year in solution (DMSO/ethanol). Degrades at room temperature within days .

-

Hydrolysis : Susceptible to enzymatic cleavage by phospholipase A2 (PLA2), releasing palmitic acid and acetylated lysophosphatidylcholine .

Research Gaps

Scientific Research Applications

1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4, also known as PAF C-16-d4, is a deuterated derivative of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine. It belongs to the class of phospholipids known as platelet-activating factors (PAFs), which are biologically active lipids involved in various physiological processes, including inflammation and cell signaling. The incorporation of deuterium isotopes into its structure allows for enhanced tracking and quantification in metabolic studies and pharmacokinetics due to their unique mass spectrometric properties.

Applications in Scientific Research

This compound has several applications in scientific research:

- It is used for tracking and quantification in metabolic studies and pharmacokinetics .

- It serves as a tool to study lipid biology .

- It is used in developing new therapeutic strategies .

- It is valuable for advancing the understanding of cellular functions .

This compound exhibits significant biological activity, primarily as a mediator in inflammatory responses. Its actions include:

- Mediating inflammatory responses .

- Targeting research into therapeutic applications for inflammatory diseases and cardiovascular conditions .

Interaction studies involving this compound focus on its binding affinities with various proteins and receptors. These studies contribute to a deeper understanding of how phospholipids mediate cellular functions. The uniqueness of this compound lies primarily in its deuterated structure, which provides advantages for analytical applications while retaining the functional characteristics typical of PAFs. This makes it particularly useful for tracing metabolic pathways without altering the biological activity significantly.

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Formulations

This compound can be prepared in various formulations for in vivo studies :

- Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 (i.e. 100 μL DMSO → 400 μL PEG300 → 50 μL Tween 80 → 450 μL Saline)

- Injection Formulation 3: DMSO : Corn oil = 10 : 90 (i.e. 100 μL DMSO → 900 μL Corn oil) Example: Take the Injection Formulation 3 (DMSO : Corn oil = 10 : 90) as an example, if 1 mL of 2.5 mg/mL working solution is to be prepared, you can take 100 μL 25 mg/mL DMSO stock solution and add to 900 μL corn oil, mix well to obtain a clear or suspension solution (2.5 mg/mL, ready for use in animals) .

Mechanism of Action

The mechanism of action of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 involves its incorporation into biological systems where it mimics the behavior of its non-deuterated counterpart. The deuterium atoms provide a stable isotope label that allows for precise tracking and quantitation. The molecular targets and pathways involved depend on the specific application and biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

PAF-d4 belongs to the glycerophosphocholine family, which includes diverse analogs differentiated by acyl/alkyl chain composition and isotopic labeling. Key structural distinctions and biological activities are summarized below:

Key Observations:

- sn-1 Chain Type : Alkyl chains (PAF) confer higher bioactivity than acyl chains (AcLL), as seen in platelet activation potency .

- sn-2 Chain Length : Short acetyl chains (C2:0) are critical for PAF-like activity. Propionyl (C3:0) retains partial activity, but butyryl (C4:0) and stearoyl (C18:0) derivatives are inactive .

- Deuterium Labeling : PAF-d4’s deuterated palmitoyl chain enhances stability without altering receptor binding, making it ideal for tracer studies .

Biological Activity

1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4, also known as PAF C-16-d4, is a deuterated derivative of a phospholipid that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of this compound

This compound belongs to the class of platelet-activating factors (PAFs), which are biologically active lipids involved in mediating inflammatory responses, cell signaling, and other physiological processes. The incorporation of deuterium isotopes enhances its tracking in metabolic studies due to unique mass spectrometric properties, allowing for precise quantification and analysis in biological systems .

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its role as a mediator in inflammatory responses. Key mechanisms include:

- Inflammation Modulation : This compound influences the recruitment and activation of immune cells, particularly neutrophils and macrophages. It has been shown to modulate the expression of inflammatory cytokines and chemokines, thereby regulating the inflammatory response .

- Cell Signaling Pathways : this compound interacts with various receptors and proteins involved in cell signaling pathways, including G protein-coupled receptors (GPCRs) and the NF-κB pathway. These interactions are crucial for mediating cellular responses to stress and inflammation .

Research Findings

Several studies have investigated the biological activity of this compound, revealing its potential therapeutic applications:

- Inflammatory Diseases : Research indicates that this compound may be beneficial in treating conditions characterized by excessive inflammation, such as acute lung injury (ALI) and cardiovascular diseases. It promotes resolution of inflammation by controlling neutrophil infiltration and enhancing the clearance of inflammatory mediators .

- Cellular Metabolism : Studies have demonstrated that this compound plays a role in lipid metabolism and cellular energy homeostasis. Its deuterated form allows for detailed tracking of metabolic pathways involving glycerophospholipids .

Case Study 1: Acute Lung Injury

In a model of acute lung injury induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced neutrophil infiltration and improved lung function. The compound was found to accelerate the endocytosis/exocytosis cycle of Toll-like receptor 4 (TLR4), leading to enhanced clearance of LPS from the lungs .

Case Study 2: Cardiovascular Health

Another study explored the effects of this compound on cardiovascular health, highlighting its ability to modulate endothelial cell function and reduce oxidative stress. This suggests potential applications in preventing atherosclerosis and other cardiovascular diseases where inflammation plays a critical role .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related phospholipids:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | Contains palmitoyl group, acetyl group on glycerol | Non-deuterated version used widely in assays |

| 1-Palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine | Contains both palmitoyl and palmitoleoyl acyl chains | Exhibits different biological activities |

| 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine | Longer alkyl chain (hexadecyl) | Related to platelet activating factor |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-palmitoyl-2-O-acetyl-3-glyceryl phosphorylcholine-d4, and how is reaction progress monitored?

- Methodology : Synthesis typically involves reacetylation of lysophosphatidylcholine (LPC) using deuterated acetic anhydride or isotopic labeling agents. The reaction is monitored via HPLC to track the formation of the acetylated product, with yields often optimized by adjusting reaction time (e.g., up to 120 hours) and molar ratios of reagents .

- Key Considerations : Use coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate esterification. Purification via silica gel chromatography ensures >98% purity, as noted in synthetic protocols for similar phosphatidylcholines .

Q. How is this deuterated compound characterized structurally, and what analytical techniques validate its isotopic labeling?

- Methodology : Nuclear magnetic resonance (NMR) confirms the sn-1 palmitoyl and sn-2 acetyl substitutions. Mass spectrometry (MS) with electrospray ionization (ESI) identifies the deuterium incorporation (d4) by comparing molecular ion peaks to non-deuterated analogs. For example, a shift of +4 Da in the m/z ratio confirms deuterium labeling .

- Validation : Cross-check with FT-IR to verify ester and phosphate functional groups, and use TLC to assess purity during synthesis .

Q. What protocols are recommended for preparing and storing lipid samples containing this compound in membrane studies?

- Sample Preparation : Mix with phospholipids (e.g., DPPC, DOPC) at defined molar ratios (e.g., 6:3:1) in chloroform, evaporate solvent to form thin films, and hydrate with buffer to generate liposomes. Store at -20°C to prevent oxidation .

- Stability : Avoid repeated freeze-thaw cycles; use argon gas to displace oxygen during storage .

Advanced Research Questions

Q. How do isotopic effects from deuterium labeling impact mass spectrometry quantification in lipidomics workflows?

- Data Analysis : Deuterium (d4) introduces a +4 Da mass shift, enabling discrimination from endogenous lipids. However, isotopic peaks (e.g., M+1, M+2 from natural abundance) must be computationally deconvoluted to avoid false positives. Use software tools like LipidXplorer or Skyline for accurate integration .

- Contradictions : Unexpected peaks may arise from incomplete deuterium incorporation or cross-talk with isobaric lipids (e.g., PC(34:1)). Validate with MS/MS fragmentation to confirm acyl chain positions .

Q. What experimental strategies improve low yields in asymmetric phosphatidylcholine synthesis (e.g., sn-2 acetylation)?

- Optimization : Prolong reaction times (up to 120 hours) and use excess acyl donors (e.g., 5:1 molar ratio of acetic anhydride to LPC). Catalytic amounts of lipases (e.g., Candida antarctica lipase B) can enhance regioselectivity for sn-2 acetylation .

- Troubleshooting : Monitor byproducts (e.g., symmetrically substituted PCs) via HPLC. If yields remain low (<60%), switch to microwave-assisted synthesis to accelerate kinetics .

Q. How does the incorporation of this deuterated compound affect lipid bilayer dynamics in phase-separation studies?

- Experimental Design : Incorporate into lipid mixtures (e.g., DPPC/DOPC) and analyze phase behavior using fluorescence quenching assays or dynamic light scattering (DLS). The acetyl group at sn-2 may reduce packing density, altering phase transition temperatures .

- Contradictions : Discrepancies in phase diagrams may arise if deuterium alters lipid hydrophobicity. Compare with non-deuterated analogs using differential scanning calorimetry (DSC) .

Q. What are the best practices for using this compound as an internal standard in phosphatidylcholine quantification assays?

- Protocol : Spike deuterated compound into samples during lipid extraction (Folch method). Use a 1:1 molar ratio relative to expected endogenous PC levels. Validate recovery rates (85–115%) via standard curves .

- Data Normalization : Subtract background signals from matrix effects (e.g., ion suppression in MS) by analyzing solvent blanks. Normalize peak areas using the formula:

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of acetyl groups.

- MS Analysis : Use charge inversion ion/ion reactions to resolve isomeric phosphatidylcholines .

- Membrane Studies : Combine with fluorescence probes (e.g., Rh-DHPE) to visualize domain formation in giant unilamellar vesicles (GUVs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.